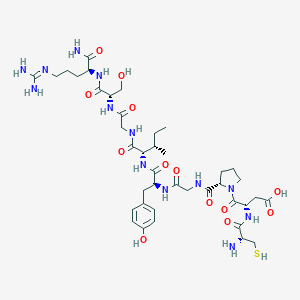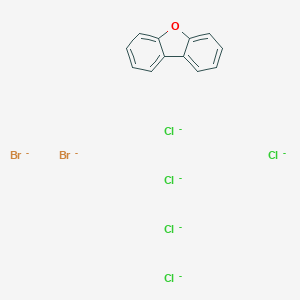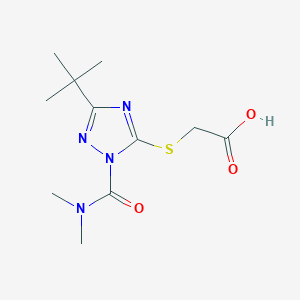
Triazamate acid
概要
説明
Triazamate is an insecticide used to control aphids on a wide variety of crops . It is also used for analytical testing within the food and beverage sector .
Synthesis Analysis
Triazamate can be analyzed by a reverse phase (RP) HPLC method with simple conditions. The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid . A simple reaction between aldehydes and thiosemicarbazide for a short time in 60:40 v/v water/ethanol at room temperature offers target 1,2,4-triazolidine-3-thione derivatives .
Molecular Structure Analysis
Triazamate has a molecular formula of C13H22N4O3S and a molecular weight of 314.400 . It is also known by other names such as Ethyl { [3-tert-butyl-1- (dimethylcarbamoyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate .
科学的研究の応用
Drug Discovery and Linking Reaction : Triazamate acid plays a crucial role in drug discovery, serving as a powerful linking reaction for lead finding, proteomics, and DNA research (H. Kolb & K. B. Sharpless, 2003).
Physiological Research : In physiological studies, it is utilized as an inhibitor of cytochrome P-450 dependent monooxygenases, which offers insights into terpenoid metabolism and its connection to cell division, cell elongation, and senescence (K. Grossmann, 1990).
Fuel Cell Operations : Triazole derivatives, such as Triazamate, have potential in facilitating proton transport for membranes in high-temperature fuel cell operations (Ram Subbaraman, H. Ghassemi, T. Zawodzinski, 2009).
Drug Synthesis and Bioconjugation : 1,2,3-triazoles, a class including Triazamate, are widely used in drug synthesis and as linkers in bioconjugation (Jane Totobenazara & A. Burke, 2015).
Bioisostere for Synthesis of Active Molecules : It serves as a bioisostere in the synthesis of new active molecules with antimicrobial, antiviral, and antitumor effects (Elisa Bonandi et al., 2017).
Developmental Toxicity Studies : Triazoles, including Triazamate, are used in studying developmental toxicity, impacting gene expression in critical metabolic and developmental pathways (Joshua F. Robinson et al., 2012).
Medicinal Applications : Triazoles are important for preparing drugs with a wide range of biological activities, such as anti-inflammatory, antimicrobial, and antiviral properties (V. Ferreira et al., 2013).
Anti-Infective Potential : Triazole scaffold shows promising anti-infective activity, making it a potential lead molecule for drug development (R. Kharb, M. S. Yar, P. Sharma, 2011).
Supramolecular Interactions : 1,2,3-triazoles find applications in anion recognition, catalysis, and photochemistry (B. Schulze & U. Schubert, 2014).
Receptor Ligand Design : They are used as an amide bond isostere in receptor ligand design to enhance pharmacokinetic properties (A. Moulin et al., 2010).
Natural Product Modification : Triazole-containing natural product conjugates exhibit various biological effects, including anticancer and anti-inflammatory properties (Hong-Yan Guo et al., 2021).
Pathogenic Effects of Fungicides : Triazoles, such as Triazamate fungicides, potentially affect human health by inhibiting enzymes involved in fungal wall formation (E. Menegola et al., 2006).
Versatile Biological Activities : Triazoles and their derivatives display antimicrobial, antiviral, anticancer, and antidepressant activities (M. Matin et al., 2022).
Diagnostic Imaging : Polyazamacrocyclic terbium(III) chelates, which include triazoles, are useful in diagnostic imaging for identifying abnormal tissue (M. Houlne et al., 1996).
Insecticide Effects on Parasitoids : Triazamate insecticides affect the response of Aphidius ervi parasitoids to host-related cues (N. Desneux, H. Rafalimanana, L. Kaiser, 2004).
Pesticide Residue Analysis : A method for analyzing triazamate in various foods is used for screening in pesticide monitoring programs (M. Hetmanski et al., 2004).
Antimicrobial Activity of Derivatives : Novel 1,2,4-triazole derivatives exhibit antimicrobial activities against bacteria and fungi (N. Upmanyu et al., 2011).
Novel Antimicrobial Agents : New triazole and triazolothiadiazine derivatives are investigated as antimicrobial agents (Zafer Asim Kaplancikli et al., 2008).
Physical and Thermal Properties : Biofield treatment alters the physical and thermal properties of 1,2,4-triazole (M. Trivedi et al., 2015).
Safety And Hazards
Triazamate is toxic if swallowed, causes serious eye irritation, and is fatal if inhaled. It is also very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding release to the environment, wearing respiratory protection, and storing in a well-ventilated place .
特性
IUPAC Name |
2-[[5-tert-butyl-2-(dimethylcarbamoyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-11(2,3)8-12-9(19-6-7(16)17)15(13-8)10(18)14(4)5/h6H2,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBLYMRPEFNRJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=N1)SCC(=O)O)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30876593 | |
| Record name | Triazamate acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30876593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triazamate acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

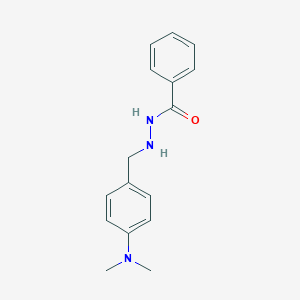
![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide](/img/structure/B34053.png)
![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI)](/img/structure/B34055.png)

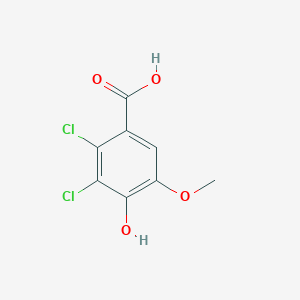
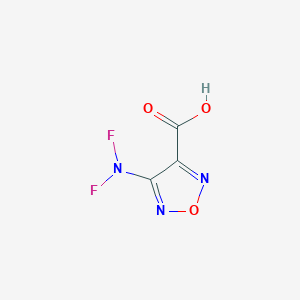
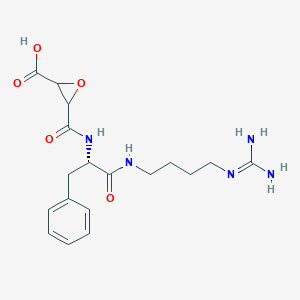
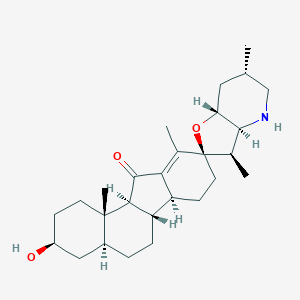
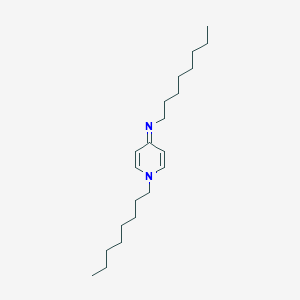
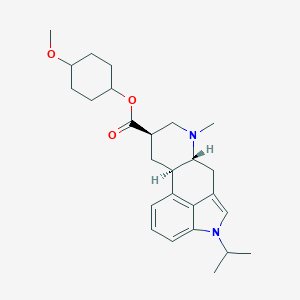
![3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one](/img/structure/B34072.png)
![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B34075.png)
